molecular formula C10H11NOS B7887125 2-Isopropylbenzo[d]thiazol-6-ol

2-Isopropylbenzo[d]thiazol-6-ol

Cat. No.: B7887125
M. Wt: 193.27 g/mol
InChI Key: RNTKPTMHGQVGQV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Isopropylbenzo[d]thiazol-6-ol can be achieved through various methods. One common synthetic route involves the reaction of 2-aminothiophenol with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

2-Isopropylbenzo[d]thiazol-6-ol undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Isopropylbenzo[d]thiazol-6-ol involves its interaction with various molecular targets and pathways. The thiazole ring structure allows it to interact with enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, its ability to generate reactive oxygen species contributes to its antimicrobial and anticancer activities .

Properties

IUPAC Name

2-propan-2-yl-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-6(2)10-11-8-4-3-7(12)5-9(8)13-10/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTKPTMHGQVGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(S1)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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